molecular formula C11H13NO2 B5906937 4-(allyloxy)-N-methylbenzamide CAS No. 91132-70-6

4-(allyloxy)-N-methylbenzamide

Cat. No.: B5906937
CAS No.: 91132-70-6
M. Wt: 191.23 g/mol
InChI Key: LPONHUMORMGEHS-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-methylbenzamide, also known as AM404, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic properties. It is a derivative of paracetamol and is known to interact with the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and immune function.

Mechanism of Action

4-(allyloxy)-N-methylbenzamide acts as an inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids such as anandamide and 2-AG from the synaptic cleft. By inhibiting the transporter, this compound increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and modulate various physiological processes such as pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various animal models. Studies have reported that this compound can reduce pain sensation in models of neuropathic pain and inflammation, as well as reduce seizures in models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

4-(allyloxy)-N-methylbenzamide has several advantages for lab experiments, including its ability to modulate the endocannabinoid system, which is involved in various physiological processes. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-(allyloxy)-N-methylbenzamide, including its potential use in the treatment of various neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods and novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-methylbenzamide involves the reaction of N-methyl-4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The product is then purified by column chromatography to obtain pure this compound. This method has been reported in several studies, and the yield of this compound is typically around 50-60%.

Scientific Research Applications

4-(allyloxy)-N-methylbenzamide has been extensively studied for its potential therapeutic properties in various neurological disorders such as neuropathic pain, epilepsy, and neurodegenerative diseases. Studies have shown that this compound acts as an inhibitor of the endocannabinoid transporter, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain. This increase in endocannabinoid levels has been associated with a reduction in pain sensation, inflammation, and seizures.

Properties

IUPAC Name

N-methyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-10-6-4-9(5-7-10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPONHUMORMGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406873
Record name Benzamide, N-methyl-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91132-70-6
Record name Benzamide, N-methyl-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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